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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that has

demonstrated anabolic effects in muscle and bone in preclinical studies, with reduced activity in

prostatic tissue. While its primary target is the androgen receptor (AR), a comprehensive

understanding of its potential interactions with other steroid hormone receptors is crucial for a

complete pharmacological profile and for anticipating potential off-target effects. This guide

provides a comparative overview of the cross-reactivity of JNJ-28330835 with other key steroid

receptors.

Comparative Analysis of Receptor Binding
A thorough review of publicly available scientific literature and databases did not yield specific

quantitative binding affinity data (e.g., Ki or IC50 values) for JNJ-28330835 against the

glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and

estrogen receptor (ER).

As a result, a direct quantitative comparison in a tabular format cannot be provided at this time.

The selectivity of SARMs is a critical aspect of their development, and the absence of such

data in the public domain for JNJ-28330835 is a notable information gap. For context, other

selective androgen receptor modulators have been characterized for their receptor selectivity.

For instance, the SARM MK-0773 has been reported to have an IC50 of greater than 5 μM

against other steroid hormone receptors, indicating a high degree of selectivity for the

androgen receptor.
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Experimental Protocols for Assessing Steroid
Receptor Cross-Reactivity
To determine the cross-reactivity of a compound like JNJ-28330835, two primary types of in

vitro assays are typically employed: radioligand binding assays and reporter gene assays. The

following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a radiolabeled ligand

from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of JNJ-28330835 for the androgen receptor

(AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor

(PR), and estrogen receptor (ER).

Materials:

Recombinant human steroid receptors (AR, GR, MR, PR, ER)

Radiolabeled ligands (e.g., [3H]-Mibolerone for AR, [3H]-Dexamethasone for GR, [3H]-

Aldosterone for MR, [3H]-Progesterone for PR, [3H]-Estradiol for ER)

Test compound (JNJ-28330835) and reference compounds

Assay buffer (e.g., Tris-HCl buffer with additives)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Incubation: In a multi-well plate, incubate the recombinant receptor, a fixed concentration of

the radiolabeled ligand, and varying concentrations of the test compound (JNJ-28330835) or

a reference compound.

Equilibrium: Allow the binding reaction to reach equilibrium.
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Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid

filtration through glass fiber filters.

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound

radioactivity.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Fig. 1: Radioligand Binding Assay Workflow

Reporter Gene Assays
These functional assays measure the ability of a compound to activate or inhibit receptor-

mediated gene transcription.
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Objective: To determine the functional agonist or antagonist activity of JNJ-28330835 on AR,

GR, MR, PR, and ER.

Materials:

Mammalian cell line (e.g., HEK293, HeLa)

Expression plasmids for the respective steroid receptors

Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene

(e.g., luciferase)

Transfection reagent

Cell culture medium and supplements

Test compound (JNJ-28330835) and reference agonists/antagonists

Lysis buffer and luciferase assay substrate

Luminometer

Procedure:

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-

reporter plasmid.

Treatment: After an incubation period, treat the cells with varying concentrations of the test

compound (JNJ-28330835) alone (for agonist activity) or in the presence of a known agonist

(for antagonist activity).

Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein

(e.g., luciferase).
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Measurement: Add the luciferase substrate to the cell lysate and measure the resulting

luminescence using a luminometer.

Data Analysis: For agonist activity, determine the concentration of the test compound that

produces 50% of the maximal response (EC50). For antagonist activity, determine the

concentration that inhibits 50% of the agonist-induced response (IC50).
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To cite this document: BenchChem. [JNJ-28330835: An Examination of Steroid Receptor
Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673012#cross-reactivity-of-jnj-28330835-with-other-
steroid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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